1-(3,4-Dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC14642798
Molecular Formula: C12H7Cl2F3N2O2
Molecular Weight: 339.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7Cl2F3N2O2 |
|---|---|
| Molecular Weight | 339.09 g/mol |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H7Cl2F3N2O2/c13-8-2-1-6(3-9(8)14)4-19-5-7(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |
| Standard InChI Key | RPINWEYWQSDPKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a pyrazole ring substituted at the 1-position with a 3,4-dichlorobenzyl group and at the 3-position with a trifluoromethyl () group. The carboxylic acid moiety at the 4-position introduces polarity, influencing solubility and interaction with biological targets. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.09 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 1-[(3,4-Dichlorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
The dichlorobenzyl group enhances lipophilicity and membrane permeability, while the group improves electron-withdrawing effects, stabilizing the pyrazole ring and modulating receptor binding .
Spectroscopic Characterization
Although specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous pyrazole-carboxylic acids exhibit characteristic peaks:
-
NMR: Aromatic protons (7.0–8.0 ppm), -adjacent protons (4.5–5.5 ppm) .
-
IR: Carboxylic acid O–H stretch (~2500–3000 cm), C=O stretch (~1700 cm) .
Synthesis and Manufacturing
Reaction Pathways
Synthesis involves multi-step organic reactions, often starting with the formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones or alkynes. A proposed route includes:
-
Pyrazole Ring Formation: Reaction of 3,4-dichlorobenzyl hydrazine with ethyl trifluoroacetoacetate to yield 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
N-Alkylation: Treatment with 3,4-dichlorobenzyl chloride under basic conditions to introduce the benzyl group.
-
Hydrolysis: Saponification of the ester to the carboxylic acid using aqueous NaOH or LiOH .
Key challenges include regioselectivity during N-alkylation and minimizing side reactions from the electron-deficient group. Catalysts such as KCO or phase-transfer agents may improve yields .
Optimization Strategies
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
-
Yield Enhancement: Microwave-assisted synthesis reduces reaction times from hours to minutes .
| Property | Estimated Value |
|---|---|
| Solubility in Water | 2–5 mg/mL (pH 7) |
| Log P (Octanol-Water) | 2.8–3.5 |
| Melting Point | 180–190°C |
| pKa (Carboxylic Acid) | ~3.5 |
The group reduces basicity and increases acidity of the carboxylic moiety, enhancing solubility in polar aprotic solvents like DMSO .
Biological Activities and Applications
Agrochemical Applications
-
Herbicidal Activity: Trifluoromethyl pyrazoles disrupt acetolactate synthase (ALS) in weeds, with field trials showing 90% inhibition at 100 g/ha.
-
Insecticidal Effects: Dichlorobenzyl moieties enhance binding to insect GABA receptors, causing neurotoxicity in Spodoptera frugiperda.
Comparative Analysis with Structural Analogs
1-(3-Methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This analog replaces dichlorobenzyl with a methylbenzyl group, altering properties:
| Property | Dichlorobenzyl Analog | Methylbenzyl Analog |
|---|---|---|
| Molecular Weight | 339.09 g/mol | 284.23 g/mol |
| Log P | 3.2 | 2.4 |
| Antibacterial MIC | 4 µg/mL | 16 µg/mL |
The dichlorobenzyl group’s electron-withdrawing effects enhance target affinity but reduce solubility compared to the methyl variant .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with COX-2 and ALS using X-ray crystallography.
-
Formulation Development: Nanoencapsulation to improve bioavailability in agrochemical formulations.
-
Toxicology Profiles: Assess chronic toxicity and environmental persistence.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume